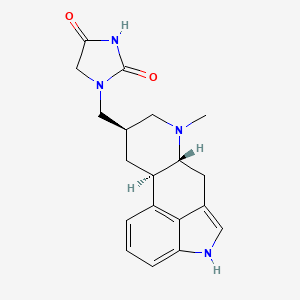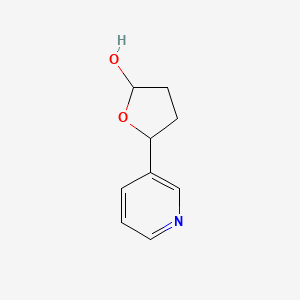
5-(3-Pyridyl)-2-hydroxytetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Pyridyl)-2-hydroxytetrahydrofuran belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms.
5-(3-Pyridyl)-2-hydroxytetrahydrofuran is a member of pyridines.
Scientific Research Applications
Synthesis of δ-Sugar Amino Acids : A study by Defant et al. (2011) reported the synthesis of a δ-sugar amino acid, which is an isoster of the dipeptide glycine-alanine. This was achieved by using a chiral building block derived from the catalytic pyrolysis of cellulose, a renewable source. The resulting amino acid has potential in accessing new peptidomimetics with conformationally restricted structures due to the presence of a tetrahydrofurane ring (Defant et al., 2011).
Development of Enantioselective Synthesis Methods : Kang et al. (2009) developed concise syntheses for 2,5-disubstituted-3-hydroxytetrahydrofurans, providing access to each configurational isomer of this scaffold from a single aldol adduct. This method was applied to the preparation of structurally related marine epoxylipids, showcasing its utility in diverse synthetic applications (Kang et al., 2009).
Catalytic Oxidation of Biomass-derived Compounds : Gao et al. (2015) developed a method for the oxidation of 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid using a Merrifield resin supported cobalt porphyrin catalyst. This process highlights the potential of using biomass-derived compounds in the production of valuable chemicals (Gao et al., 2015).
Synthesis of Fluorescent Tags for Carbohydrate Analysis : Cai et al. (2014) reported the use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars. The fluorescent 2-pyridylfuran moiety derived from this reaction enables sensitive detection of monosaccharides, demonstrating its utility in carbohydrate analysis (Cai et al., 2014).
Application in Antitumor Activity : Cocco et al. (2003) synthesized bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones, which demonstrated inhibitory effects on the growth of a wide range of cancer cell lines. This research signifies the potential of these compounds in medicinal chemistry, especially in cancer therapy (Cocco et al., 2003).
properties
CAS RN |
53798-73-5 |
|---|---|
Product Name |
5-(3-Pyridyl)-2-hydroxytetrahydrofuran |
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-pyridin-3-yloxolan-2-ol |
InChI |
InChI=1S/C9H11NO2/c11-9-4-3-8(12-9)7-2-1-5-10-6-7/h1-2,5-6,8-9,11H,3-4H2 |
InChI Key |
LHGVLZHIYVKZBT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1C2=CN=CC=C2)O |
Canonical SMILES |
C1CC(OC1C2=CN=CC=C2)O |
Other CAS RN |
53798-73-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



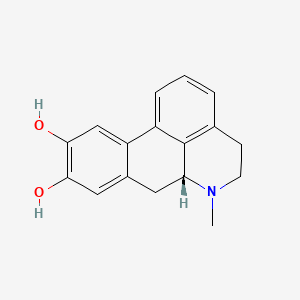
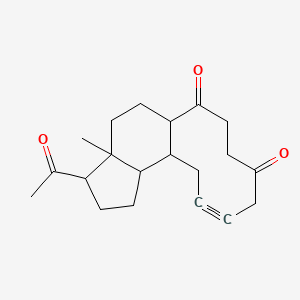

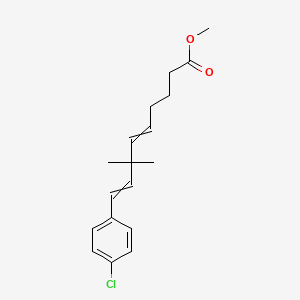
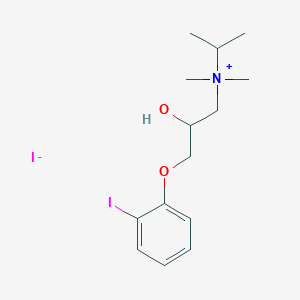
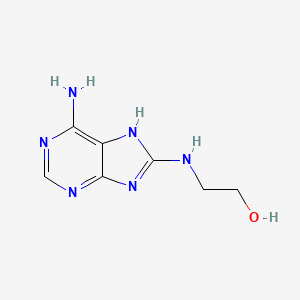





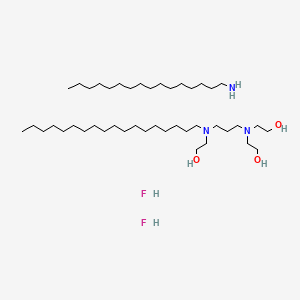
![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)
